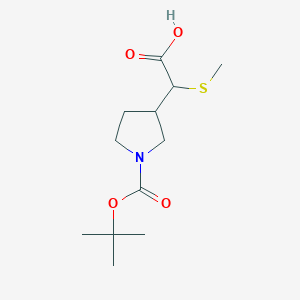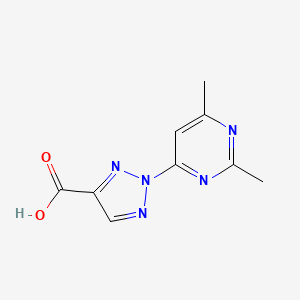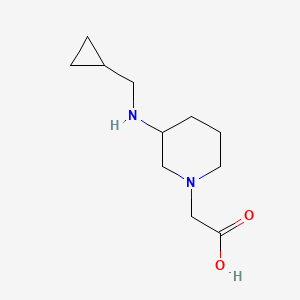
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors, such as 2,4,5-triaminopyrimidine with a suitable diketone.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Cycloheptyl group addition: This step may involve the alkylation of the pteridine core with a cycloheptyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of pteridine-6,7-dione derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of amino or thiol-substituted pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism of action of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione would depend on its specific application. For example:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical reactivity: The compound’s reactivity can be attributed to the presence of reactive functional groups, such as the chloro and carbonyl groups.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can be compared with other pteridine derivatives, such as:
4-Chloropteridine: Lacks the cycloheptyl group, resulting in different chemical and biological properties.
8-Cycloheptylpteridine:
The uniqueness of this compound lies in the combination of the chloro and cycloheptyl groups, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Eigenschaften
Molekularformel |
C13H15ClN4O2 |
|---|---|
Molekulargewicht |
294.74 g/mol |
IUPAC-Name |
4-chloro-8-cycloheptyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C13H15ClN4O2/c14-10-9-11(16-7-15-10)18(13(20)12(19)17-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,17,19) |
InChI-Schlüssel |
FRRMGZCIOWHUNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)


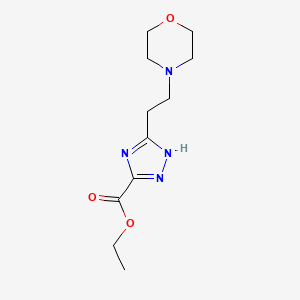


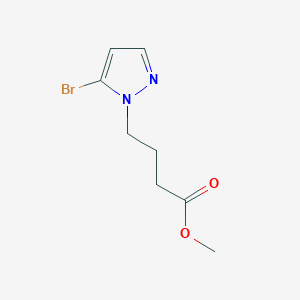

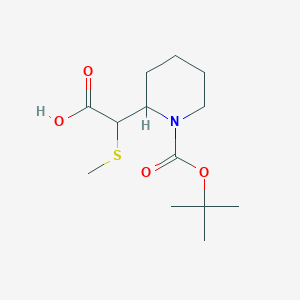
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
